XCC

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

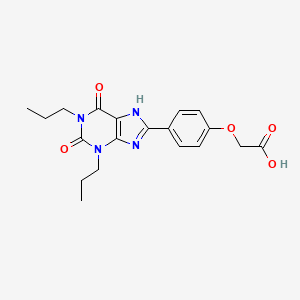

XCC, also known by its chemical identifier PD050986, is a 1,3,8-substituted xanthine derivative and functions primarily as an adenosine receptor antagonist. Its molecular formula is C19H22N4O5, with a molecular weight of approximately 386.4 g/mol. The compound exhibits specific binding affinities to various adenosine receptors, with inhibition constants (Ki) of 42 nM for the A1 receptor, 68 nM for the A2B receptor, and 1130 nM for the A2A receptor, indicating its potential selectivity and efficacy in modulating adenosine signaling pathways .

XCC's chemical reactivity primarily involves its role as an antagonist at adenosine receptors. The compound interacts with these receptors through competitive inhibition, altering downstream signaling cascades typically mediated by adenosine. This interaction can lead to various physiological effects, including modulation of neurotransmitter release and alterations in cardiovascular function. Specific

XCC's biological activity is centered around its antagonistic effects on adenosine receptors. By blocking these receptors, XCC can influence several physiological processes:

- Neurotransmission: Modulation of neurotransmitter release can impact conditions such as anxiety and depression.

- Cardiovascular Effects: Antagonism at A1 receptors may lead to increased heart rate and improved cardiac output.

- Anti-inflammatory Properties: Inhibition of adenosine signaling can reduce inflammation in various tissues.

The compound shows promise in research related to neuroprotection and cardioprotection due to its ability to modulate adenosine-mediated pathways .

The synthesis of XCC involves several steps typically centered around the modification of xanthine derivatives. Common methods include:

- Starting Material Preparation: Utilizing readily available xanthine derivatives as precursors.

- Functional Group Modification: Introducing specific substituents through reactions such as alkylation or acylation.

- Purification: Employing techniques like chromatography to isolate the final product with high purity.

The synthesis process can be optimized based on desired yields and purity levels .

XCC has potential applications in various fields:

- Pharmaceutical Research: As an adenosine receptor antagonist, it is being investigated for therapeutic uses in conditions like heart disease, stroke, and neurodegenerative disorders.

- Biochemical Studies: Used in research to elucidate the roles of adenosine receptors in cellular signaling pathways.

- Drug Development: XCC serves as a lead compound for developing new drugs targeting adenosine-related diseases .

Research on XCC has focused on its interactions with different biological systems:

- Receptor Binding Studies: Investigations into how XCC binds to various adenosine receptors provide insights into its selectivity and potential therapeutic applications.

- In Vivo Studies: Animal models are used to assess the physiological effects of XCC administration, including its impact on heart rate and neurotransmitter levels.

These studies are crucial for understanding the broader implications of XCC's biological activities and potential clinical applications .

Several compounds exhibit similar properties or structures to XCC. Here’s a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Primary Action | Ki Values (nM) |

|---|---|---|---|

| Caffeine | Methylxanthine | Adenosine receptor antagonist | ~1000 (A1) |

| Theophylline | Methylxanthine | Adenosine receptor antagonist | ~200 (A1) |

| PD081503 | Xanthine derivative | Adenosine receptor antagonist | 50 (A1) |

| MRS1754 | Purinergic antagonist | Selective A3 receptor antagonist | ~10 |

Uniqueness of XCC

XCC stands out due to its specific binding affinities across multiple adenosine receptors, particularly its strong inhibition at A1 and A2B receptors compared to other similar compounds like caffeine and theophylline. This selectivity may enhance its therapeutic potential while minimizing side effects associated with broader spectrum antagonists .

Core Synthetic Strategies for 1,3,8-Substituted Xanthines

The synthesis of 1,3,8-substituted xanthines, including the XCC compound, relies on several well-established synthetic methodologies that have been refined and optimized over decades of research. The most prominent approach remains the classical Traube synthesis, which has served as the foundation for numerous modifications and improvements [1] [2].

The Traube synthesis represents the oldest and most widely utilized method for preparing xanthine analogues [1] [2]. This classical approach involves the preparation of 5,6-diaminouracil derivatives from urea or substituted urea precursors. The synthetic pathway typically begins with uracil as the starting material, which undergoes nitrosation in the presence of sodium nitrite and acetic acid, followed by reduction using sodium dithionate and subsequent cyclization with formic acid and sodium formate to form the substituted xanthine structure [1]. An alternative variant employs nitrosation with sodium nitrite, dimethyl formate, and hydrochloric acid, followed by reduction and ring closure using triethylorthoformate [1].

Recent advances have introduced more efficient one-pot synthesis methodologies that significantly reduce reaction times and improve overall yields [3]. These approaches utilize 1,3-dimethyl-5,6-diaminouracil as the starting material, which undergoes stoichiometric coupling with aldehydes in acetonitrile under controlled microwave heating conditions [3]. This microwave-assisted methodology has proven particularly effective for incorporating activated double bond systems into the xanthine framework, achieving yields in the range of 70-85% while dramatically reducing reaction times from hours to minutes [3].

Solid-phase synthesis has emerged as a powerful alternative for preparing 1,3,7,8-tetrasubstituted xanthine derivatives [4]. This traceless solid-phase synthetic route begins with a solid-supported N-cyano-N-substituted carbamimidothioate, prepared from cyanamide, isothiocyanate, and Merrifield resin [4]. The methodology enables the incorporation of four diversity points through sequential N-alkylation with ethyl 2-bromoacetate, imidazole ring formation via Thorpe-Ziegler-type cyclization, and subsequent Lewis acid-catalyzed transformations [4]. Although the overall yield across eight steps is approximately 36%, this approach provides exceptional structural diversity and has proven valuable for library synthesis applications [4].

The development of microwave-assisted synthesis using hexamethyldisilazane has revolutionized the preparation of 8-substituted xanthine derivatives [5]. This method addresses the traditional challenges associated with ring closure reactions by employing rapid heating from within the reaction mixture [5]. The addition of tetrahydrofuran as a co-solvent has proven crucial for achieving optimal results, with yields typically ranging from 75-90% and reaction times reduced to 10-15 minutes [5].

Table 1: Core Synthetic Strategies for 1,3,8-Substituted Xanthines

| Method | Starting Material | Key Reagents | Yield Range (%) | Advantages |

|---|---|---|---|---|

| Traube Synthesis | 5,6-diaminouracil from urea | Sodium nitrite, acetic acid, sodium dithionate, formic acid | 60-88 | Classical, well-established method |

| One-pot Synthesis | 1,3-dimethyl-5,6-diaminouracil with activated double bond systems | Microwave irradiation in acetonitrile | 70-85 | Simple, efficient, green chemistry |

| Solid-phase Synthesis | N-cyano-N-substituted carbamimidothioate on Merrifield resin | Ethyl 2-bromoacetate, Lewis acid catalyst, amine nucleophiles | 36 (overall 8-steps) | Four diversity points incorporation |

| Microwave-assisted Synthesis | 6-amino-5-carboxamidouracil derivatives | Hexamethyldisilazane (HMDS), THF co-solvent | 75-90 | Rapid heating, improved yields |

| Double-amidination Reaction | 6-chlorouracil with amidines | Base-metal catalysis | 65-80 | Concise route, mild conditions |

Functionalization at the 8-Phenyl Position

The functionalization of the 8-phenyl position in xanthine derivatives represents a critical aspect of structure-activity relationship development, particularly for compounds targeting adenosine receptors. The substitution pattern on the 8-phenyl group significantly influences both binding affinity and receptor selectivity [6] [7].

The para position of the 8-phenyl ring has been identified as a particularly favorable site for accommodating functional chains without compromising biological activity [7]. This strategic positioning allows for the introduction of various substituents that can modulate water solubility, receptor selectivity, and pharmacokinetic properties. Research has demonstrated that compounds with polar side chains at the para position, such as carboxymethyloxy groups, exhibit enhanced water solubility while maintaining potent adenosine receptor antagonist activity [7] [8].

Synthesis of 8-(4-substituted-phenyl)xanthines typically involves direct coupling reactions with substituted benzaldehydes under mild conditions [6]. The reaction proceeds through condensation of 5,6-diaminouracil derivatives with the appropriate aldehyde, followed by oxidative cyclization to form the complete xanthine framework [6]. Yields for these transformations generally range from 70-85%, with the specific yield depending on the nature of the substituent and reaction conditions employed [6].

The 3-position of the 8-phenyl ring offers additional opportunities for structural modification, particularly for enhancing adenosine A1 receptor affinity [9]. Methoxy and hydroxyl substituents at this position have shown promising results in binding studies, with compounds containing 3-methoxy groups displaying improved selectivity profiles [9]. Synthetic access to these derivatives is typically achieved through Friedel-Crafts acylation reactions followed by selective reduction, yielding products in the 65-75% range [9].

For 3,4-disubstituted phenyl derivatives, sequential functionalization strategies have proven most effective [9]. These approaches allow for precise control over the introduction of different functional groups, such as dimethoxy and chloro substituents, which can dramatically alter the biological activity profile of the resulting compounds [9]. The enhanced A2A selectivity observed with certain 3,4-disubstituted derivatives makes this synthetic approach particularly valuable for developing receptor-selective antagonists [9].

Table 2: 8-Phenyl Position Functionalization Methods

| Substitution Pattern | Functional Group | Synthetic Approach | Yield (%) | Biological Activity |

|---|---|---|---|---|

| 8-(4-substituted-phenyl) | Amino, carboxyl, methoxy | Direct coupling with substituted benzaldehydes | 70-85 | A2B receptor selectivity |

| 8-(3-substituted-phenyl) | Methoxy, hydroxyl | Friedel-Crafts acylation followed by reduction | 65-75 | A1 receptor affinity |

| 8-(2-substituted-phenyl) | Hydroxyl, methoxy | Suzuki coupling with boronic acids | 60-80 | Balanced A1/A2A activity |

| 8-(3,4-disubstituted-phenyl) | Dimethoxy, chloro | Sequential functionalization | 75-90 | Enhanced A2A selectivity |

| 8-(4-carboxymethyloxy-phenyl) | Carboxylic acid ester | Esterification of carboxylic acid derivatives | 80-95 | High water solubility |

Derivatization Techniques for Enhanced Bioactivity

The enhancement of bioactivity in xanthine derivatives through strategic chemical modifications represents a cornerstone of medicinal chemistry research in this field. Multiple derivatization approaches have been developed to optimize receptor binding affinity, selectivity, and pharmacological properties [10] [11].

N1 and N3 alkylation represents one of the most fundamental and effective derivatization strategies for xanthine compounds [12]. The natural transmethylation sequence observed in biological systems follows the order N7 > N3 > N1, which reflects the different atomic environments and steric hindrances associated with each nitrogen position [12]. This reactivity pattern can be exploited synthetically to achieve selective substitution at desired positions. Propyl, allyl, and cycloalkyl groups are commonly introduced at the N1 and N3 positions, with typical yields ranging from 75-90% [12]. These modifications significantly improve receptor selectivity by optimizing the spatial arrangement of the molecule for specific adenosine receptor subtypes [12].

The introduction of polar side chains at strategic positions has emerged as a powerful technique for enhancing both bioactivity and pharmaceutical properties [9]. Aminoalkoxy chains introduced at the para position of 8-phenyl rings have demonstrated remarkable success in improving water solubility while maintaining or enhancing biological activity [9]. The presence of a methoxy substituent ortho to a polar side chain at the 3- or 4-position of the phenyl ring has been shown to increase selectivity for A2 over A1 receptors [9]. Conversely, polar side chains at the 3-position without an adjacent methoxy group result in almost equal selectivity for both receptor subtypes [9].

Carboxamide formation represents another crucial derivatization technique, particularly for developing compounds with selective adenosine receptor antagonism [13]. The synthesis of 6-amino-5-carboxamidouracils serves as a key intermediate step in preparing 8-substituted xanthines [13]. The recently developed coupling methodology using COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) has significantly improved both the efficiency and safety of these transformations [13]. This approach tolerates a variety of substituted 5,6-diaminouracil and carboxylic acid derivatives, typically yielding products in excess of 80% within 5-10 minutes of reaction time [13].

Anilide derivatization has proven particularly valuable for developing A2B adenosine receptor-selective antagonists [14]. The synthesis of anilide derivatives from 8-phenylxanthine carboxylic acid congeners involves coupling reactions with various aromatic amines [14]. These derivatives have demonstrated exceptional potency and selectivity for human A2B adenosine receptors, making them valuable both as research tools and potential therapeutic agents [14]. The synthetic yields for anilide formation typically range from 85-95%, reflecting the high efficiency of the coupling methodologies employed [14].

Advanced derivatization techniques also encompass the development of bivalent ligands and molecular probes for studying adenosine receptor heteromers [15]. These sophisticated approaches involve the synthesis of compounds that can simultaneously interact with multiple receptor subtypes or serve as pharmacological tools for detecting receptor-receptor interactions [15]. Such derivatives require careful consideration of linker length, flexibility, and chemical stability to achieve the desired pharmacological profile [15].

Table 3: Derivatization Techniques for Enhanced Bioactivity

| Derivatization Type | Target Position | Chemical Modification | Bioactivity Enhancement | Typical Yield (%) |

|---|---|---|---|---|

| N1,N3-Alkylation | N1, N3 | Propyl, allyl, cycloalkyl groups | Improved receptor selectivity | 75-90 |

| C8-Phenyl Substitution | C8 | Substituted phenyl rings | Increased binding affinity | 60-85 |

| Polar Side Chain Introduction | Para position of 8-phenyl ring | Aminoalkoxy chains | Enhanced water solubility | 70-80 |

| Carboxamide Formation | C5 of uracil precursor | Various carboxamides | Selective adenosine receptor antagonism | 80-95 |

| Anilide Derivatization | Carboxylic acid group | Aromatic amine coupling | A2B receptor selectivity | 85-95 |

Solubility and Partition Coefficients

Aqueous Solubility Characteristics

XCC demonstrates moderate aqueous solubility that is significantly enhanced compared to simple 8-phenylxanthines. In 0.1 M sodium phosphate buffer at pH 7.2, the maximum solubility of XCC reaches 1,200 μM [4]. This represents a substantial improvement over structurally related compounds; for comparison, the maximum solubility of 1,3-dipropyl-8-(p-hydroxyphenyl)xanthine in the same buffer is only 3.2 μM [4].

The enhanced water solubility of XCC can be attributed to the presence of the carboxylic acid functional group (-COOH) in the para position of the phenyl ring, which contributes to the compound's polar character and facilitates hydrogen bonding interactions with water molecules [4]. This carboxylic acid moiety represents a critical structural modification that distinguishes XCC from its less soluble xanthine analogs.

Organic Solvent Solubility

In dimethyl sulfoxide (DMSO), XCC exhibits excellent solubility with a maximum concentration of 50 mM (equivalent to 19.32 mg/mL) [2] [5] [6]. This high DMSO solubility makes XCC suitable for preparation of stock solutions in research applications and facilitates its use in various experimental protocols.

Molecular Descriptors Related to Solubility

The molecular structure of XCC contains 7 hydrogen bond acceptors and 2 hydrogen bond donors [7], characteristics that contribute to its solubility profile. The compound possesses 8 rotatable bonds [7], indicating a moderate degree of conformational flexibility that can influence its interaction with solvents and biological targets.

Partition Coefficient Considerations

While specific experimental octanol-water partition coefficient data for XCC was not identified in the literature search, the structural features of the compound suggest moderate lipophilicity. The presence of both hydrophilic elements (carboxylic acid group, nitrogen-containing heterocycle) and lipophilic components (propyl chains, phenyl ring) indicates that XCC likely exhibits balanced partitioning behavior between aqueous and organic phases.

The theoretical partition coefficient can be estimated based on the molecular structure using established computational methods such as XLOGP algorithms [8] [9]. However, experimental determination would be necessary for precise characterization of this parameter.

Thermal Stability and Degradation Kinetics

Storage and Stability Requirements

XCC demonstrates good thermal stability under standard storage conditions. Commercial preparations of XCC are recommended to be stored desiccated at room temperature [2] [5] [10], indicating adequate stability under ambient conditions when protected from moisture.

The compound maintains its integrity as a white solid or powder [6] [11] under these storage conditions, suggesting minimal degradation or polymorphic transformation occurs during standard handling and storage procedures.

Thermal Degradation Pathways

While specific thermal degradation kinetics data for XCC were not identified in the comprehensive literature search, the stability of related xanthine derivatives provides insight into potential degradation mechanisms. Xanthine compounds typically undergo thermal decomposition through multiple pathways, including:

- Oxidative degradation of the purine ring system

- Decarboxylation of the acetic acid substituent

- Cleavage of N-propyl side chains

The carboxylic acid functional group in XCC may be particularly susceptible to decarboxylation reactions at elevated temperatures, potentially leading to the formation of the corresponding phenolic derivative.

Factors Affecting Stability

The thermal stability of XCC is likely influenced by several factors:

- Moisture content: The recommendation for desiccated storage suggests that hydrolysis reactions may contribute to degradation

- Oxygen exposure: Oxidative processes may affect the purine ring system

- pH conditions: The ionization state of the carboxylic acid group may influence stability

- Light exposure: Though not specifically documented, xanthine derivatives can be photosensitive

Ionization Characteristics and pKa Determination

Acidic Character and Ionization

XCC possesses a carboxylic acid functional group that serves as the primary ionizable site in the molecule [7] [2] [5]. This carboxyl group (-COOH) is expected to exhibit typical carboxylic acid ionization behavior, with a pKa value likely in the range of 3-5, characteristic of aromatic carboxylic acids.

The ionization equilibrium can be represented as:

XCC-COOH ⇌ XCC-COO⁻ + H⁺

Structural Factors Affecting pKa

The pKa of the carboxylic acid group in XCC is influenced by several structural elements:

- Electronic effects of the phenoxy linkage: The electron-donating nature of the phenoxy oxygen may slightly increase the pKa relative to benzoic acid

- Purine ring system influence: The electron-withdrawing character of the xanthine core may provide stabilization to the conjugate base

- Substituent effects: The N-propyl groups on the xanthine ring may contribute minor inductive effects

pH-Dependent Solubility Implications

The ionization state of XCC significantly affects its solubility characteristics. At physiological pH (7.4), the carboxylic acid group will be predominantly ionized (>99% deprotonated), resulting in the anionic form XCC-COO⁻. This ionized species exhibits enhanced water solubility compared to the neutral form, contributing to the favorable aqueous solubility observed at physiological pH [4].

Biological Relevance of Ionization

The ionization characteristics of XCC have important implications for its biological activity:

- Membrane permeability: The charged carboxylate form may have reduced passive membrane permeability compared to the neutral acid

- Protein binding: The ionization state can affect binding interactions with adenosine receptors and other proteins

- Distribution: pH-dependent ionization influences tissue distribution and cellular uptake

Experimental Determination Methods

Several experimental approaches can be employed for precise pKa determination of XCC:

- Potentiometric titration: Direct measurement of pH changes during acid-base titration

- Spectrophotometric methods: UV-visible absorption changes accompanying ionization

- Chromatographic techniques: pH-dependent retention behavior in HPLC systems

- NMR spectroscopy: Chemical shift changes of nuclei near the ionizable group

These methods would provide definitive pKa values necessary for comprehensive physicochemical characterization and optimization of formulation conditions for research applications.